(E)-but-2-enedioic acid;N-(dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine

Catalog No.
S12189560
CAS No.
M.F
C14H20N2O5
M. Wt
296.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-but-2-enedioic acid;N-(dicyclopropylmethyl)-4,...

Product Name

(E)-but-2-enedioic acid;N-(dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine

IUPAC Name

(E)-but-2-enedioic acid;N-(dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine

Molecular Formula

C14H20N2O5

Molecular Weight

296.32 g/mol

InChI

InChI=1S/C10H16N2O.C4H4O4/c1-2-7(1)9(8-3-4-8)12-10-11-5-6-13-10;5-3(6)1-2-4(7)8/h7-9H,1-6H2,(H,11,12);1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

VCWFVUAJSIPMTF-WLHGVMLRSA-N

Canonical SMILES

C1CC1C(C2CC2)NC3=NCCO3.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C1CC1C(C2CC2)NC3=NCCO3.C(=C/C(=O)O)\C(=O)O

(E)-but-2-enedioic acid; N-(dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine is a chemical compound that combines elements of both an unsaturated dicarboxylic acid and a nitrogen-containing heterocyclic amine. The compound features a butenedioic acid backbone, which is characterized by two carboxylic acid groups attached to a four-carbon chain with a double bond between the second and third carbons. The nitrogen-containing moiety is derived from oxazole, a five-membered aromatic ring containing nitrogen and oxygen, which contributes to its unique chemical properties.

The molecular formula of this compound can be represented as C12H17N2O4C_{12}H_{17}N_{2}O_{4}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms in specific proportions. The structural configuration suggests potential for various interactions due to the presence of functional groups such as carboxylic acids and amines.

Typical of carboxylic acids and amines. Key reactions include:

  • Esterification: Reaction with alcohols to form esters.
  • Amide Formation: Reacting with amines to yield amides.
  • Decarboxylation: Loss of carbon dioxide when heated or treated with strong bases.
  • Nucleophilic Substitution: The oxazole ring can participate in nucleophilic substitution reactions due to the electrophilic nature of the nitrogen atom.

These reactions are significant for modifying the compound for various applications in pharmaceuticals and materials science.

Preliminary studies suggest that compounds similar to (E)-but-2-enedioic acid; N-(dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine may exhibit biological activities such as:

  • Antimicrobial Properties: Some derivatives show efficacy against bacterial strains.
  • Anti-inflammatory Effects: Potential modulation of inflammatory pathways.
  • Neuroprotective Activities: Investigated for effects on neurodegenerative diseases due to structural similarities with known neuroprotective agents.

Synthesis of (E)-but-2-enedioic acid; N-(dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine typically involves:

  • Preparation of (E)-but-2-enedioic acid: This can be achieved through the oxidation of butene derivatives or via the malonic ester synthesis.
  • Formation of the Oxazole Ring: This may involve cyclization reactions between suitable precursors containing both carbonyl and amine functionalities.
  • Coupling Reaction: Combining the dicyclopropylmethyl amine with the prepared butenedioic acid derivative through standard coupling techniques such as EDC/NHS coupling or similar methods.

These steps can vary based on desired yields and purity levels.

The compound has potential applications in:

  • Pharmaceuticals: As a precursor or active ingredient in drug formulations targeting inflammation or microbial infections.
  • Materials Science: In the development of polymers or coatings that require specific chemical properties imparted by the oxazole and dicarboxylic acid functionalities.
  • Agricultural Chemicals: Possible use as a herbicide or pesticide due to its biological activity.

Interaction studies are crucial for understanding how (E)-but-2-enedioic acid; N-(dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine might interact with biological systems. These studies could include:

  • Protein Binding Assays: To determine affinity for target proteins.
  • Cellular Uptake Studies: Evaluating how well the compound penetrates cell membranes.
  • In Vivo Studies: Assessing pharmacokinetics and pharmacodynamics in animal models.

Such investigations would provide insight into its therapeutic potential and safety profile.

Several compounds share structural or functional similarities with (E)-but-2-enedioic acid; N-(dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine. These include:

Compound NameStructureUnique Features
Fumaric AcidC4_4H4_4O4_4A simple unsaturated dicarboxylic acid used in various applications including pharmaceuticals.
Maleic AcidC4_4H4_4O4_4Isomer of fumaric acid with different reactivity patterns due to cis configuration.
4,5-Dihydrooxazole DerivativesVariesExhibits biological activities similar to those proposed for the target compound but may lack dicarboxylic functionality.

The uniqueness of (E)-but-2-enedioic acid; N-(dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine lies in its dual functionality as both an oxazole derivative and an unsaturated dicarboxylic acid, potentially enabling diverse applications not achievable by simpler analogs.

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

296.13722174 g/mol

Monoisotopic Mass

296.13722174 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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